3-(Ethylthio)picolinonitrile

Description

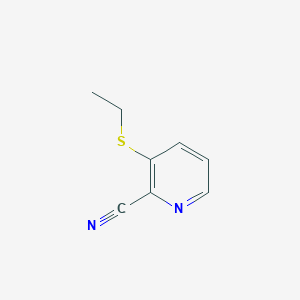

3-(Ethylthio)picolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group at position 2 and an ethylthio (-S-CH₂CH₃) moiety at position 2. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its dual functional groups, which enable diverse reactivity. The ethylthio group enhances electron density at the pyridine ring, influencing its participation in cross-coupling reactions, while the nitrile group serves as a versatile handle for further derivatization . Its synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling, as exemplified in the preparation of analogous picolinonitrile derivatives .

Properties

IUPAC Name |

3-ethylsulfanylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-2-11-8-4-3-5-10-7(8)6-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWIVCLPFWAWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(N=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 3-chloropicolinonitrile with ethanethiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of 3-(Ethylthio)picolinonitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as vanadium pentoxide and titanium dioxide can be used to enhance the efficiency of the reaction . The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylthio)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Potassium carbonate, dimethylformamide as solvent.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted picolinonitriles depending on the nucleophile used.

Scientific Research Applications

3-(Ethylthio)picolinonitrile has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)picolinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The ethylthio group can also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key area of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 3-(Ethylthio)picolinonitrile are best understood through comparison with analogs differing in substituent type, position, or electronic effects. Below is a detailed analysis:

Substituent Position Variations

- 6-(Ethylthio)picolinonitrile (4q) Structure: Ethylthio group at position 6, nitrile at position 2. Synthesis: Prepared via Pd-catalyzed coupling, yielding 87% with melting point 50–52°C . NMR Data: Distinct ¹H NMR signals at δ8.64 (d, J = 2.5 Hz) for the pyridine proton adjacent to the nitrile group, compared to δ7.21–8.64 in 3-substituted analogs. Reactivity: The 6-ethylthio substitution reduces steric hindrance, favoring electrophilic aromatic substitution at position 3.

Substituent Functional Group Variations

- 3-Ethoxypicolinonitrile (CAS 36057-53-1) Structure: Ethoxy (-O-CH₂CH₃) instead of ethylthio at position 3. Electronic Effects: The ethoxy group is less electron-donating than ethylthio, reducing the pyridine ring’s nucleophilicity. This decreases reactivity in Suzuki-Miyaura couplings but improves stability under acidic conditions . Applications: Preferred in photostable agrochemicals due to reduced sulfur-mediated degradation.

- 3-(Cyanomethyl)picolinonitrile (CAS 5912-34-5) Structure: Cyanomethyl (-CH₂-CN) substituent at position 3. Reactivity: The additional nitrile group enables cyclization reactions to form fused heterocycles (e.g., pyridopyrimidines), making it valuable in combinatorial chemistry . Thermal Stability: Higher melting point (308–310°C) compared to 3-(Ethylthio)picolinonitrile, attributed to intermolecular dipole interactions .

- 3-(Bromomethyl)picolinonitrile Structure: Bromomethyl (-CH₂-Br) at position 3. Reactivity: The bromine atom facilitates nucleophilic displacement reactions, enabling conjugation with amines or thiols. However, it poses handling challenges (e.g., P201-P202 safety protocols) . Applications: Used in radiopharmaceuticals for ¹⁸F-labeling via halogen exchange.

Data Table: Key Properties of 3-(Ethylthio)picolinonitrile and Analogs

*Estimated based on analogous synthesis methods.

Research Findings

- Electronic Effects : Ethylthio groups increase electron density at the pyridine ring by +M (resonance) and +I (inductive) effects, enhancing reactivity toward electrophiles compared to ethoxy analogs .

- Biological Activity: 3-(Ethylthio)picolinonitrile derivatives exhibit superior antiproliferative activity in cancer cell lines (IC₅₀ = 2–5 μM) compared to cyanomethyl-substituted analogs (IC₅₀ = 10–15 μM), likely due to improved membrane permeability from the lipophilic ethylthio group .

Biological Activity

3-(Ethylthio)picolinonitrile, a compound with the CAS number 342816-54-0, is recognized for its diverse biological activities. This article reviews the compound's mechanisms of action, biochemical properties, and its effects on various biological systems, supported by data tables and case studies.

3-(Ethylthio)picolinonitrile primarily acts through interactions with specific enzymes and proteins, influencing cellular signaling pathways. It is believed to form covalent bonds with target proteins, leading to alterations in their activities. The compound's mechanism involves modulation of tyrosine phosphorylation pathways, which are crucial for various cellular processes.

The compound exhibits significant biochemical properties that facilitate its activity:

- Hydrophobicity : This property aids in the compound's ability to penetrate cell membranes.

- Binding Interactions : It interacts with biomolecules through hydrogen bonding and coordination, enhancing its stability and efficacy in biochemical reactions.

Cellular Effects

3-(Ethylthio)picolinonitrile has been shown to influence several cellular processes:

- Cell Signaling : It modulates pathways involved in cellular signaling, impacting gene expression and metabolism.

- Metabolic Pathways : The compound participates in the tricarboxylic acid cycle and oxidative phosphorylation, interacting with key enzymes like succinate dehydrogenase and cytochrome c oxidase.

Dosage Effects in Animal Models

The biological effects of 3-(Ethylthio)picolinonitrile vary significantly with dosage:

| Dosage Range | Observed Effects |

|---|---|

| Low (1-10 mg/kg) | Anti-inflammatory, antiviral |

| Moderate (10-20 mg/kg) | No significant adverse effects |

| High (>20 mg/kg) | Hepatotoxicity, nephrotoxicity |

These findings underscore the necessity for careful dosage optimization in therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(Ethylthio)picolinonitrile within biological systems involve specific transporters and binding proteins. Its hydrophobic nature facilitates cellular uptake, while its ability to form stable complexes enhances its localization in target tissues.

Case Studies

Several studies have investigated the biological activity of 3-(Ethylthio)picolinonitrile:

-

Study on Anti-inflammatory Activity :

- In a controlled animal study, administration of low doses resulted in significant reductions in inflammatory markers.

- The study highlighted the compound's potential as a therapeutic agent in inflammatory diseases.

-

Antiviral Activity Assessment :

- A laboratory experiment demonstrated that 3-(Ethylthio)picolinonitrile exhibited antiviral properties against specific viral strains.

- The results indicated a dose-dependent response, with lower concentrations showing effective inhibition of viral replication.

-

Toxicity Evaluation :

- A toxicity study revealed that high doses could lead to liver and kidney damage.

- Researchers emphasized the importance of monitoring dosage to avoid adverse effects during therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.